molecular formula C23H31N5O4 B2641001 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 919017-98-4

8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2641001
CAS RN: 919017-98-4
M. Wt: 441.532
InChI Key: AVURKLXJPPRVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
BenchChem offers high-quality 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antidepressant Properties

One of the notable applications of compounds structurally related to 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is in the field of antidepressants. A study synthesized a similar compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, which exhibited significant antidepressant activity, particularly at a dose of 1.6 mg/kg (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Antitumor Activity and Vascular Relaxing Effects

Compounds with a core structure similar to the one have been explored for their antitumor activity and vascular relaxing effects. For instance, a study involving the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, revealed activity against P 388 leukemia, although no significant vascular relaxing effects were observed (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Cardiovascular Activity

Research has been conducted on derivatives of similar compounds for potential cardiovascular benefits. For example, a study synthesized and tested various derivatives for their electrocardiographic, antiarrhythmic, and hypotensive activity, noting significant prophylactic antiarrhythmic activity in experimentally induced arrhythmia (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Synthesis of New Derivatives

Significant work has been done on synthesizing new derivatives of related compounds, exploring various chemical modifications for potential therapeutic applications. Studies focused on developing new purinediones and investigating their chemical properties and potential applications in various fields (imo, Rybár, & Alföldi, 1995).

Biopharmaceutical Study

The biopharmaceutical aspects of similar compounds have also been studied. For example, research compared the pharmacokinetic parameters of a new antiplatelet drug, closely related structurally to the compound , noting its bioavailability coefficient (Smirnova, Spasov, Khaliullin, Kucheryavenko, Ryabukha, & Abramov, 2021).

properties

IUPAC Name

8-(azepan-1-yl)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-3-16-9-8-10-18(13-16)32-15-17(29)14-28-19-20(26(2)23(31)25-21(19)30)24-22(28)27-11-6-4-5-7-12-27/h8-10,13,17,29H,3-7,11-12,14-15H2,1-2H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVURKLXJPPRVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.